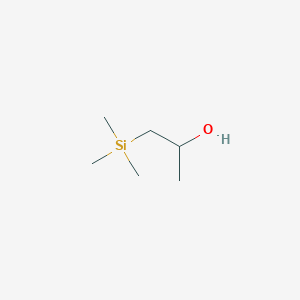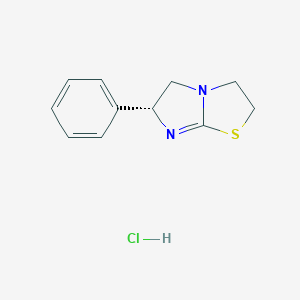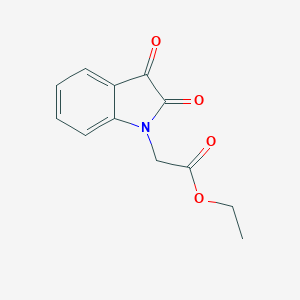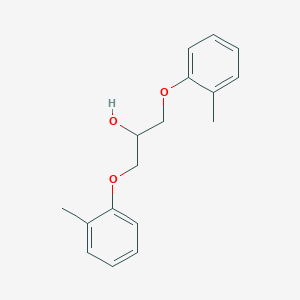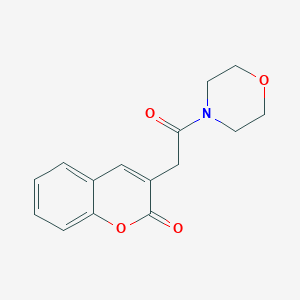
Coumarin, 3-((morpholinocarbonyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin, 3-((morpholinocarbonyl)methyl)-, also known as 3-(Morpholinocarbonyl)methyl-7-hydroxycoumarin, is a synthetic compound that has gained significant attention in scientific research. It is a derivative of coumarin, a natural compound found in plants such as tonka beans, sweet clover, and cassia cinnamon. Coumarin, 3-((morpholinocarbonyl)methyl)- is a versatile compound that has a wide range of applications in scientific research, including drug discovery, chemical biology, and bioanalytical chemistry.
作用機序
Coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)- is a fluorescent compound that exhibits excitation and emission wavelengths in the visible range. Its mechanism of action involves the formation of a stable lactone ring upon excitation with light. This leads to a change in the fluorescence properties of the compound, which can be used to monitor various biological processes.
生化学的および生理学的効果
Coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)- has been shown to have minimal toxicity and does not interfere with normal biological processes. It has been used to study various biochemical and physiological processes, including enzyme kinetics, protein-ligand interactions, and cell signaling pathways.
実験室実験の利点と制限
One of the main advantages of using coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)- in lab experiments is its high sensitivity and specificity. It can be used to detect low concentrations of proteins and peptides, and its fluorescence properties can be easily monitored. However, one of the limitations of using this compound is its relatively high cost compared to other fluorescent probes.
将来の方向性
There are several future directions for the use of coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)- in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. It can also be used to study the mechanisms of various biological processes, such as protein folding and misfolding. Additionally, it can be used to develop new diagnostic tools for the detection of diseases and disorders.
合成法
Coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)- can be synthesized through a multistep process. The first step involves the protection of the 7-hydroxy group of coumarin with a morpholine carbonyl group. This is followed by the selective oxidation of the 4-methyl group of the protected coumarin to form the corresponding aldehyde. The aldehyde is then reacted with a morpholine carbonyl group to form the final product, coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)-.
科学的研究の応用
Coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)- has been used extensively in scientific research due to its unique properties. It has been used as a fluorescent probe to study enzyme kinetics and protein-ligand interactions. It has also been used as a substrate for enzyme assays and as a labeling reagent for proteins and peptides.
特性
CAS番号 |
18144-54-2 |
|---|---|
製品名 |
Coumarin, 3-((morpholinocarbonyl)methyl)- |
分子式 |
C15H15NO4 |
分子量 |
273.28 g/mol |
IUPAC名 |
3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one |
InChI |
InChI=1S/C15H15NO4/c17-14(16-5-7-19-8-6-16)10-12-9-11-3-1-2-4-13(11)20-15(12)18/h1-4,9H,5-8,10H2 |
InChIキー |
TWKXOZOQEDDSAN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CC2=CC3=CC=CC=C3OC2=O |
正規SMILES |
C1COCCN1C(=O)CC2=CC3=CC=CC=C3OC2=O |
その他のCAS番号 |
18144-54-2 |
同義語 |
3-[(Morpholinocarbonyl)methyl]coumarin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



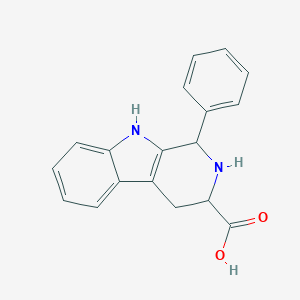
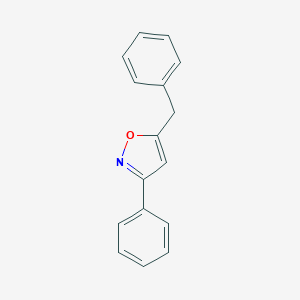
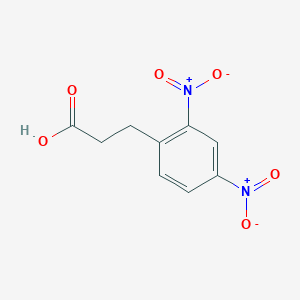
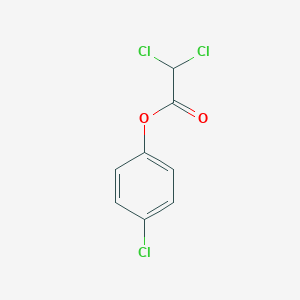
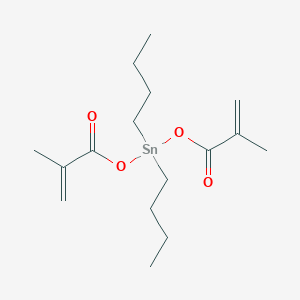
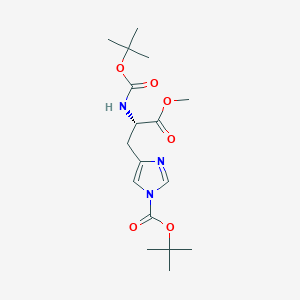
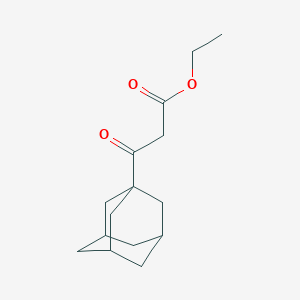
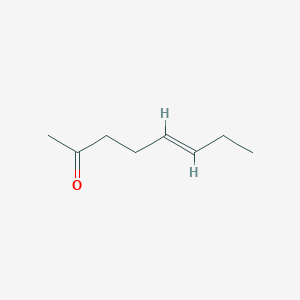
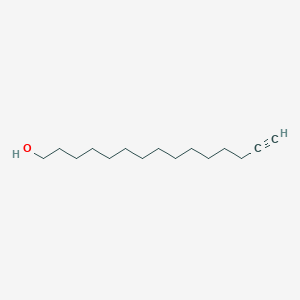
![beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt](/img/structure/B91262.png)
